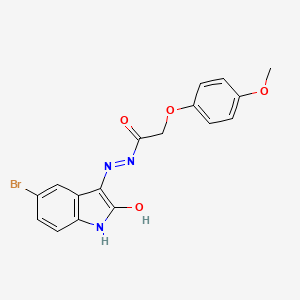![molecular formula C22H25N3O2 B6080666 2-(4-methoxybenzyl)-4-[4-(1H-pyrazol-1-yl)benzyl]morpholine](/img/structure/B6080666.png)
2-(4-methoxybenzyl)-4-[4-(1H-pyrazol-1-yl)benzyl]morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-methoxybenzyl)-4-[4-(1H-pyrazol-1-yl)benzyl]morpholine, also known as MPB, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of morpholine derivatives that have been shown to possess a wide range of pharmacological properties.
Wirkmechanismus
The exact mechanism of action of 2-(4-methoxybenzyl)-4-[4-(1H-pyrazol-1-yl)benzyl]morpholine is not fully understood. However, studies have shown that it inhibits the activity of certain enzymes and signaling pathways that are involved in inflammation, angiogenesis, and cell proliferation. This compound has also been shown to modulate the expression of certain genes that are involved in cell growth and survival.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation, inhibit angiogenesis, and induce apoptosis in cancer cells. Additionally, this compound has been shown to improve cognitive function and reduce oxidative stress in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-(4-methoxybenzyl)-4-[4-(1H-pyrazol-1-yl)benzyl]morpholine in lab experiments is its high purity and stability. This allows for precise dosing and reproducibility of results. However, one limitation of using this compound is its relatively high cost compared to other compounds that have similar pharmacological properties.
Zukünftige Richtungen
There are several future directions for research on 2-(4-methoxybenzyl)-4-[4-(1H-pyrazol-1-yl)benzyl]morpholine. One area of research is the development of more efficient synthesis methods to reduce the cost of producing this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential use in the treatment of neurodegenerative diseases. Finally, more research is needed to explore the potential use of this compound in combination with other compounds for enhanced therapeutic effects.
In conclusion, this compound is a synthetic compound that has shown great potential for its therapeutic applications. Its unique pharmacological properties make it a promising candidate for the treatment of various diseases. Further research is needed to fully understand its mechanism of action and to explore its potential use in combination with other compounds.
Synthesemethoden
The synthesis of 2-(4-methoxybenzyl)-4-[4-(1H-pyrazol-1-yl)benzyl]morpholine involves a multi-step process that includes the reaction of 4-methoxybenzaldehyde with 4-(1H-pyrazol-1-yl)benzylamine to form an intermediate compound. The intermediate compound is then treated with morpholine to produce the final product, this compound. This synthesis method has been optimized to yield high purity and high yield of the final product.
Wissenschaftliche Forschungsanwendungen
2-(4-methoxybenzyl)-4-[4-(1H-pyrazol-1-yl)benzyl]morpholine has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory, anti-tumor, and anti-angiogenic properties. This compound has also been shown to inhibit the growth of cancer cells and induce apoptosis. Additionally, this compound has been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Eigenschaften
IUPAC Name |
2-[(4-methoxyphenyl)methyl]-4-[(4-pyrazol-1-ylphenyl)methyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O2/c1-26-21-9-5-18(6-10-21)15-22-17-24(13-14-27-22)16-19-3-7-20(8-4-19)25-12-2-11-23-25/h2-12,22H,13-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFQZFFGWNDZCNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC2CN(CCO2)CC3=CC=C(C=C3)N4C=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(1-cyclohexyl-3-piperidinyl)methyl]-2-(1H-pyrazol-1-yl)-N-(3-pyridinylmethyl)acetamide](/img/structure/B6080585.png)
![2-({[2-(4-methoxyphenyl)ethyl]amino}methylene)-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B6080595.png)
![7-{3-[2-(hydroxymethyl)-1H-benzimidazol-1-yl]propanoyl}-2-methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6080598.png)
![N,N-dibenzyl-2-[(4-chlorophenyl)thio]acetamide](/img/structure/B6080606.png)
![dimethyl [(2-methoxyphenoxy)(phenyl)methyl]phosphonate](/img/structure/B6080612.png)
![{1-[5-(1-benzofuran-2-yl)-1,2,4-triazin-3-yl]-3-piperidinyl}(3-pyridinyl)methanone](/img/structure/B6080617.png)
![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N'-(4-hydroxybenzylidene)acetohydrazide](/img/structure/B6080621.png)
![4-chloro-N-{5-[2-(4-morpholinyl)ethyl]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B6080631.png)
![2-methyl-3-[(4-methylphenoxy)methyl]quinoxaline](/img/structure/B6080638.png)

![6-{[7-(4-isopropylbenzyl)-2,7-diazaspiro[4.5]dec-2-yl]carbonyl}-4,5-dihydro-3(2H)-pyridazinone](/img/structure/B6080649.png)
![(1-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-3-piperidinyl)(3-methyl-2-thienyl)methanone](/img/structure/B6080662.png)

![2-(4-{1-[3-(2-furyl)propanoyl]-3-pyrrolidinyl}-1-piperidinyl)pyrimidine](/img/structure/B6080674.png)